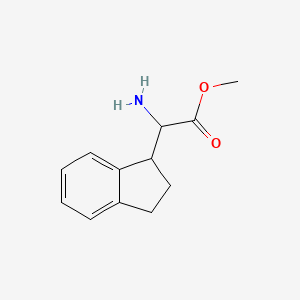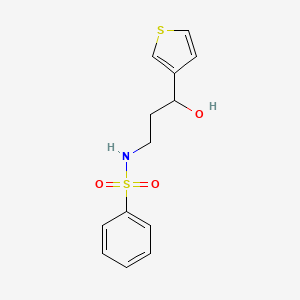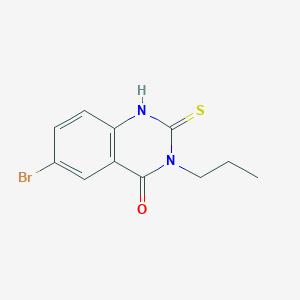
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to natural nitrogen-containing compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various synthetic routes. One such approach is reported in the synthesis of pyrazole-4-carboxamides using N-(3-(dimethylamino)-2-formylacryloyl)formamide as an intermediate, which is obtained by Vilsmeier–Haack formylation of acetonitrile . This method provides good yields and has advantages over other methods for constructing such ring systems. Although the specific synthesis of this compound is not detailed, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using X-ray crystallography, as demonstrated by the analysis of antipyrine-like derivatives . These compounds often crystallize in specific space groups and their crystal packing is stabilized by various intermolecular interactions such as hydrogen bonds and π-interactions. The molecular sheets formed by these interactions are crucial for the stability of the compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. The reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine, for example, produced an unexpected product with a carboxamide moiety joined to a substituted pyrazoline ring . The reactivity of such compounds is influenced by the electronic distribution within the molecule, which can be altered by the presence of substituents on the phenyl rings or the pyrazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as fluorine atoms can significantly affect the compound's electronic properties and, consequently, its reactivity and interaction with biological targets. For instance, the compound 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibits inhibition on the proliferation of some cancer cell lines, indicating its potential biological activity .
Scientific Research Applications
Anticancer Activity
Research on similar pyrazole carboxamide derivatives highlights their potential in anticancer therapies. A study by Ahsan et al. (2012) synthesized a series of N-aryl pyrazole carboxamide analogs, demonstrating significant anticancer activity across various cancer cell lines, including leukemia and melanoma. The findings suggest these compounds' promise in developing novel anticancer agents due to their efficient binding with targets like EGFR tyrosine kinase (Ahsan, 2012).
Cytotoxic Evaluation
Another study by Ahsan et al. (2018) evaluated the cytotoxicity of pyrazoline analogues against breast cancer cell lines. One compound, in particular, showed promising cytotoxicity, highlighting the potential of such derivatives in cancer treatment (Ahsan et al., 2018).
Anticonvulsant Activity
The anticonvulsant activity of pyrazole derivatives was also explored, with some compounds showing significant activity in seizure models. This suggests the potential application of these derivatives in developing new anticonvulsant drugs (Ahsan et al., 2013).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-4-11-27-19-13-25(17-8-6-16(22)7-9-17)24-20(19)21(26)23-18-10-5-14(2)12-15(18)3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCVUKMDPHYNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548520.png)
![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2548522.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)
![3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2548524.png)
![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)


![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)

![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)